2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
説明
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-5-7-15(8-6-14)21-18(23)11-13-4-9-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOAMBZBOQXNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl acetic acid: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.
Coupling of the two fragments: The final step involves coupling the 3,4-dimethoxyphenyl acetic acid derivative with the oxadiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide have shown significant growth inhibition against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.88% |
These results indicate that the compound may interfere with cancer cell proliferation mechanisms, possibly through apoptosis induction or cell cycle arrest .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on related oxadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 256 µg/mL |
| Escherichia coli | 256 µg/mL |
These findings support the hypothesis that similar compounds can serve as effective antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. Notably, enzyme inhibition studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Anticancer Study : A study involving a series of oxadiazole derivatives demonstrated their efficacy against multiple cancer types with varying mechanisms of action.
- Antimicrobial Study : Research focused on the synthesis of substituted oxadiazoles revealed significant antibacterial activity against common pathogens, suggesting a pathway for developing new antibiotics.
- Enzyme Inhibition Study : Investigations into enzyme inhibition highlighted the potential of these compounds to serve as leads for developing therapeutic agents targeting neurodegenerative conditions.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
3,4-dimethoxyphenyl acetic acid: Shares the 3,4-dimethoxyphenyl moiety.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the combination of the 3,4-dimethoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
生物活性
The compound 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide represents a novel class of chemical entities that exhibit significant biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Antiproliferative Effects : Studies indicate that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. The compound's activity is enhanced through structural modifications that improve binding affinity to target proteins .
- Mechanism-Based Approaches : Recent research highlights the importance of understanding the molecular interactions and pathways affected by such compounds to develop effective anticancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against bacterial strains | |
| Antioxidant | Free radical scavenging | |
| Analgesic | Pain relief in animal models |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of similar oxadiazole derivatives against various cancer cell lines. The results demonstrated that compounds with the oxadiazole ring significantly inhibited cell proliferation in breast and lung cancer models. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Properties
Research on related compounds indicated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature : Elevated temperatures (80–120°C) are often used to facilitate cyclization of oxadiazole rings, but excess heat may degrade sensitive functional groups like acetamides .
- pH : Basic conditions (e.g., NaOH/K₂CO₃ in DMF) are critical for deprotonation during amide bond formation, but over-basification can hydrolyze methoxy groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates, but residual solvent traces must be minimized to avoid interference in biological assays .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR validates the presence of methoxy (δ 3.8–4.0 ppm) and oxadiazole (δ 8.1–8.5 ppm) protons. FT-IR confirms amide C=O stretching (~1650 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity. LC-MS monitors molecular ion peaks (e.g., [M+H⁺] at m/z 423.2) .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% deviation .
Q. What structural features influence its biological activity?
- Methodological Answer :
- The 3,4-dimethoxyphenyl group enhances lipophilicity, improving membrane permeability, while the 3-methyl-1,2,4-oxadiazole moiety provides metabolic stability against esterases .
- SAR Studies : Substituting the oxadiazole’s methyl group with halogens (e.g., Cl, Br) alters electron density, affecting binding to targets like kinases or GPCRs .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed acetamide) .
- Light/Heat Stability : Expose to UV light (254 nm) or 40°C for 48h. Degradation kinetics are modeled using Arrhenius equations to predict shelf-life .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Validation : Cross-test the compound in standardized assays (e.g., ATPase inhibition vs. kinase binding) to rule out false positives from assay-specific artifacts .
- Batch Analysis : Compare activity of different synthetic batches to identify impurities (e.g., residual DMF) that may skew results .
Q. How to design a multi-step synthesis route with orthogonal protection for derivatives?
- Methodological Answer :
- Stepwise Protection : Use Boc for amines and TBS for hydroxyls during intermediate steps. For example, protect the oxadiazole nitrogen before introducing the acetamide group .
- Catalytic Optimization : Pd/C or Ni catalysts enable selective hydrogenation of nitro groups without reducing oxadiazole rings .
Q. What in silico approaches predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-amyloid). The oxadiazole ring often forms π-π interactions with aromatic residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.0 Å suggests poor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
